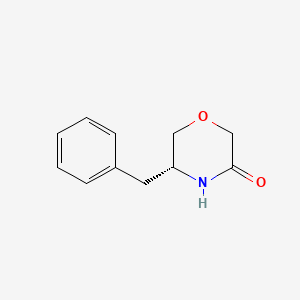

(R)-5-Benzylmorpholin-3-one

Description

Significance of Chiral Heterocycles in Advanced Organic Chemistry Research

Chiral heterocycles are fundamental building blocks in the synthesis of a vast array of biologically active molecules, including a significant portion of pharmaceuticals and agrochemicals. numberanalytics.com Their importance stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral molecule often exhibit distinct biological activities. numberanalytics.comuobaghdad.edu.iq The precise three-dimensional structure of a chiral heterocycle is crucial for its interaction with biological targets. mdpi.com

The synthesis of enantiomerically pure heterocycles is a major focus of modern organic chemistry. numberanalytics.comresearcher.life Researchers employ various strategies, including the use of chiral catalysts, chiral auxiliaries, and resolutions of racemic mixtures, to obtain the desired stereoisomer. numberanalytics.com The development of efficient methods for the asymmetric synthesis of these compounds is critical for advancing drug discovery and materials science. numberanalytics.comresearcher.life

Overview of Morpholinone Scaffolds as Privileged Structures in Chemical Science

The morpholine (B109124) ring is a heterocyclic motif frequently incorporated into the structures of approved and experimental drugs. nih.govnih.gov This is due to its favorable physicochemical properties, such as a balance of lipophilicity and hydrophilicity, which can improve a molecule's pharmacokinetic profile. nih.govresearchgate.net The morpholine scaffold is considered a "privileged structure" in medicinal chemistry because its presence in a molecule can enhance binding to a variety of biological targets and lead to improved drug-like properties. nih.govresearchgate.netresearchgate.net

Morpholinone scaffolds, which are derivatives of morpholine containing a ketone group, are also of significant interest. researchgate.net They serve as versatile intermediates in the synthesis of more complex molecules and are found in a number of biologically active compounds. researchgate.netresearchgate.net The synthesis of substituted morpholinones is an active area of research, with various methods being developed to create diverse libraries of these compounds for drug discovery. nih.govresearchgate.net

Stereochemical Importance of (R)-Configuration in Chiral Morpholinone Derivatives

Stereochemistry plays a critical role in the function of chiral molecules. The "(R)" and "(S)" designations, determined by the Cahn-Ingold-Prelog priority rules, define the absolute configuration of a chiral center. uobaghdad.edu.iqmsu.edu This specific spatial arrangement of atoms can dramatically influence how a molecule interacts with its environment, particularly with other chiral molecules like biological receptors. uobaghdad.edu.iq

In the context of chiral morpholinone derivatives, the (R)-configuration at a stereocenter can be essential for its intended biological activity. For example, the appetite suppressant activity of 3-benzyloxymethylmorpholine was found to be exclusive to the S-enantiomer, with the R-enantiomer being inactive. rsc.org This highlights the principle that different enantiomers can have vastly different, or even opposing, physiological effects. libretexts.org Therefore, the ability to synthesize stereochemically pure compounds like (R)-5-Benzylmorpholin-3-one is of paramount importance for targeted drug design and understanding structure-activity relationships. rsc.orglibretexts.org The specific (R)-configuration dictates the precise orientation of the benzyl (B1604629) group, which can be crucial for fitting into a binding pocket of a target protein or enzyme.

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-benzylmorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFDUZBGQDAEP-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CO1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles and Reaction Pathway Analysis in Morpholinone Chemistry

Detailed Reaction Mechanisms of Morpholinone Formation

The construction of the morpholinone core can be achieved through various reaction pathways. The choice of mechanism often dictates the substitution pattern and stereochemistry of the final product. Key mechanistic approaches include nucleophilic substitution for ring closure, pericyclic rearrangements, and specialized reactions for further functionalization.

Nucleophilic Substitution Pathways (SN1, SN2) in Ring Closure

The formation of the morpholinone ring frequently culminates in an intramolecular cyclization step that proceeds via a nucleophilic substitution mechanism. Most commonly, this ring closure follows a bimolecular nucleophilic substitution (SN2) pathway.

In a typical SN2 cyclization leading to a 5-substituted morpholin-3-one (B89469), an acyclic precursor containing both a nucleophilic amine and an electrophilic carbon center is employed. The reaction is initiated by the intramolecular attack of the nitrogen atom's lone pair on the electrophilic carbon, which bears a suitable leaving group (e.g., a halide or a sulfonate ester). This concerted step involves the simultaneous formation of the N-C bond and cleavage of the C-Leaving Group bond.

A critical feature of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. Therefore, to synthesize (R)-5-Benzylmorpholin-3-one via this pathway, the stereochemistry of the acyclic precursor must be appropriately selected. For instance, if the electrophilic center is the carbon that will become C-5 of the morpholinone ring, it must possess an (S) configuration in the precursor to yield the (R) configuration in the product.

The general reaction is outlined below:

Step 1: An acyclic precursor, such as an N-substituted 2-aminoethanol derivative, is prepared. One of the carbons on the ethanol (B145695) backbone is functionalized with a good leaving group (X).

Step 2: Under basic conditions to ensure the amine is deprotonated and thus nucleophilic, the nitrogen attacks the carbon bearing the leaving group.

Step 3: The leaving group is displaced, and the six-membered morpholinone ring is formed.

This intramolecular cyclization is generally favored due to the formation of a thermodynamically stable six-membered ring.

| Reaction Type | Key Features | Stereochemical Outcome | Typical Conditions |

| Intramolecular SN2 | Concerted mechanism; bimolecular kinetics. | Inversion of configuration at the electrophilic center. | Basic conditions (e.g., NaH, K₂CO₃) in an appropriate solvent. |

| Intramolecular SN1 | Stepwise mechanism via a carbocation intermediate. | Racemization or a mixture of stereoisomers. | Generally disfavored for this synthesis unless the carbocation is highly stabilized. |

Pericyclic Reactions and Rearrangements (e.g., Sigmatropic Rearrangements)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer powerful and often highly stereoselective routes to complex heterocyclic structures, including morpholinones. researchgate.netas-pub.com Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a σ-bond, are particularly relevant. wikipedia.org

Aza-Benzilic Ester Rearrangement: A notable example is the catalytic enantioselective synthesis of C3-substituted morpholinones via an aza-benzilic ester rearrangement. acs.orgthieme-connect.comnih.govacs.orgacs.org This reaction proceeds through a domino [4 + 2] heteroannulation of glyoxals with 2-(arylamino)ethan-1-ols, catalyzed by a chiral phosphoric acid. acs.orgresearchgate.net The key step is a kinetically controlled 1,2-aryl or 1,2-alkyl shift within a cyclic α-iminium hemiacetal intermediate, which establishes the final morpholinone structure. thieme-connect.com

Stevens Rearrangement: The acs.orgthieme-connect.com-Stevens rearrangement provides another pathway, particularly for the synthesis of morpholin-2-ones. acs.org This reaction involves the base-mediated rearrangement of a quaternary ammonium (B1175870) ylide. wikipedia.orgnih.govyoutube.comchemistry-reaction.com The mechanism is thought to proceed through the homolytic cleavage of the N–C bond to form a diradical pair within a solvent cage, which then recombines to form the rearranged product. wikipedia.orgyoutube.com This pathway allows for the construction of the morpholinone skeleton through the formation of a new C-C bond.

| Rearrangement Type | Description | Key Intermediate | Application in Morpholinone Synthesis |

| Aza-Benzilic Ester acs.orgthieme-connect.comnih.gov | A domino reaction involving heteroannulation followed by a 1,2-aryl/alkyl shift. | Cyclic α-iminium hemiacetal | Enantioselective synthesis of C3-substituted morpholinones. |

| acs.orgthieme-connect.com-Stevens acs.orgchemistry-reaction.com | A base-mediated acs.orgthieme-connect.com-migration of a group from a quaternary ammonium salt. | Ammonium ylide / Diradical pair | Synthesis of morpholin-2-ones. |

| nih.govnih.gov-Sigmatropic (Claisen-type) acs.org | A concerted rearrangement of an allyl vinyl ether or its nitrogen analog. | Six-membered cyclic transition state | Construction of substituted heterocyclic systems. researchgate.netas-pub.comacs.org |

Mechanism of Phosphonate (B1237965) Formation from Morpholin-3-ones

While direct phosphonate formation from a pre-formed this compound is not a standard transformation, the synthesis of morpholinone derivatives bearing a phosphonate group is of significant interest. This is typically achieved by constructing the morpholinone ring from a precursor that already contains the phosphonate moiety or by functionalizing a suitable precursor that can be cyclized. The core mechanisms for forming the crucial C-P bond are the Michaelis-Arbuzov and Pudovik reactions.

Michaelis-Arbuzov Reaction: This reaction is a cornerstone of phosphonate synthesis and involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comwikipedia.orgmdpi.comorganic-chemistry.org The mechanism proceeds in two SN2 steps:

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form a phosphonium (B103445) salt intermediate. wikipedia.org

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl carbons of the phosphite ester in the intermediate. This second SN2 reaction displaces the phosphorus-containing group and yields the final phosphonate ester. wikipedia.orgmdpi.com

To synthesize a phosphonate derivative of a morpholinone, one could envision a strategy where an acyclic precursor to the morpholinone, containing a halide, is first subjected to the Michaelis-Arbuzov reaction to install the phosphonate group, followed by cyclization to form the morpholinone ring.

Pudovik Reaction: The Pudovik reaction involves the addition of a dialkyl phosphite across an imine double bond, typically under basic or Lewis acidic catalysis. scispace.comwikipedia.orgmdpi.com This reaction is a powerful method for preparing α-aminophosphonates. scispace.comwikipedia.org The mechanism involves the deprotonation of the dialkyl phosphite to generate a potent phosphorus-centered nucleophile, which then adds to the electrophilic imine carbon.

A synthetic route to a phosphonate-functionalized morpholinone could involve the Pudovik reaction on an imine precursor, followed by subsequent chemical steps to close the morpholinone ring.

Understanding Stereocontrol in Asymmetric Syntheses

Achieving high stereoselectivity in the synthesis of a specific enantiomer like this compound is paramount. This control is exerted at the level of the reaction's transition state, the geometry of which is influenced by steric and electronic factors, often directed by chiral catalysts or auxiliaries.

Analysis of Transition State Geometries (e.g., Chair-like Transition States)

For cyclization reactions that form six-membered rings like morpholinones, the transition state often adopts a low-energy, chair-like conformation to minimize torsional and steric strain. The stereochemical outcome of the reaction is then determined by the energetic preferences for placing substituents in either axial or equatorial positions within this transition state.

To favor the formation of the (R) enantiomer, the reaction must proceed through a transition state where the bulky benzyl (B1604629) group at the C-5 position preferentially occupies a pseudo-equatorial orientation. Placing a large substituent in a pseudo-axial position would introduce significant steric repulsion, particularly 1,3-diaxial interactions, also known as A¹,³ strain. nih.govacs.org This strain arises from the steric clash between an axial substituent and other axial atoms or groups on the same side of the ring. wpmucdn.comacs.org By avoiding these high-energy interactions, the reaction pathway leading to the product with an equatorial benzyl group is energetically favored, resulting in high diastereoselectivity or enantioselectivity. nih.govacs.org

For example, in an intramolecular cyclization, the forming ring will contort to place the large benzyl group in a position that minimizes these destabilizing interactions, thereby directing the formation of the desired stereocenter.

Role of Chiral Catalysts and Auxiliaries in Inducing Stereoselectivity

To achieve asymmetric synthesis, where one enantiomer is produced in excess, chemists employ either chiral auxiliaries or chiral catalysts. sigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.org Its inherent chirality directs the stereochemical course of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary is removed, leaving behind an enantiomerically enriched product.

Evans Oxazolidinones: These are widely used chiral auxiliaries. rsc.orgnih.govresearchgate.netsantiago-lab.com An achiral carboxylic acid derivative can be attached to the nitrogen of an Evans oxazolidinone to form an imide. The bulky substituents on the oxazolidinone (e.g., benzyl or isopropyl groups) effectively block one face of the resulting enolate, forcing an electrophile (like a benzyl halide) to approach from the less hindered face. This leads to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired chiral product. santiago-lab.com

Pseudoephedrine: This readily available amino alcohol can be used as an effective chiral auxiliary. wikipedia.orgnih.gov When attached to a substrate to form an amide, the pseudoephedrine scaffold chelates to metal ions (e.g., lithium from LiCl) in the enolate, creating a rigid structure. This conformation directs alkylating agents to attack from a specific trajectory, leading to high diastereoselectivity. nih.govharvard.edu

Chiral Catalysts: A chiral catalyst creates a chiral environment around the reactants, lowering the activation energy of the pathway leading to one enantiomer while raising it for the other.

Chiral Phosphoric Acids (CPAs): These Brønsted acids have emerged as powerful catalysts in asymmetric synthesis. acs.orgthieme-connect.comresearchgate.net In the context of morpholinone synthesis, a CPA can protonate a substrate, forming a chiral ion pair. This close association within a defined chiral pocket guides the subsequent reaction, such as the aza-benzilic ester rearrangement, to proceed with high enantioselectivity. acs.orgacs.org

The table below summarizes some of these stereocontrol strategies.

| Method | Type | Mechanism of Stereocontrol | Example Application | Typical Selectivity |

| Evans Oxazolidinone rsc.orgresearchgate.net | Chiral Auxiliary | Steric shielding of one face of a planar enolate by the auxiliary's substituents. | Asymmetric alkylation to set the C-5 stereocenter. | High (often >95% de) |

| Pseudoephedrine wikipedia.orgnih.gov | Chiral Auxiliary | Formation of a rigid chelated intermediate that directs the approach of an electrophile. | Asymmetric alkylation reactions. | High (often >95% de) |

| Chiral Phosphoric Acid acs.orgresearchgate.net | Chiral Catalyst | Formation of a chiral ion pair, creating an asymmetric environment around the transition state. | Enantioselective aza-benzilic ester rearrangement. | High (up to 97.5:2.5 er) thieme-connect.com |

Factors Influencing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of the synthesis of this compound is a critical aspect of its chemistry, governed by several interconnected factors. The control of both diastereoselectivity (the relative stereochemistry between different chiral centers) and enantioselectivity (the preference for one enantiomer over the other) is paramount for its application in stereospecific synthesis. Key influencing factors include the choice of catalysts, the structure of starting materials, and the specific reaction conditions employed.

Catalyst and Ligand Effects: Chiral catalysts and their associated ligands play a pivotal role in dictating the stereochemistry of morpholinone synthesis. In asymmetric catalysis, the catalyst forms a transient chiral complex with the substrate, creating a biased steric and electronic environment that favors the formation of one stereoisomer. For instance, in radical cascade reactions used to construct complex bicyclic structures, chiral metalloradical catalysts have demonstrated the ability to control enantioselectivity. The structure of the ligand attached to the metal center is crucial; minor modifications to the ligand's substituents can lead to significant improvements in both chemical yield and the enantiomeric excess (ee) of the product. nih.gov Specifically, tuning the steric bulk and electronic properties of the ligand environment can profoundly impact the reactivity and stereoselectivity of the catalytic system. nih.gov Similarly, in cycloaddition reactions, the choice of catalyst, such as isothiourea-based catalysts, can be optimized to achieve high yields and excellent enantioselectivity. nih.gov

Substrate and Reagent Control: The inherent structure of the starting materials can direct the stereochemical course of the reaction. For example, in the synthesis of substituted morpholines via an intramolecular oxa-Michael reaction, the stereochemistry of the starting amino alcohol can influence the final product distribution. nih.gov Furthermore, the choice of reagents and additives can dramatically alter the diastereomeric ratio (d.r.). In a related synthesis of the drug bedaquiline, which features two adjacent stereocenters, the selection of a sterically unhindered base and the addition of lithium bromide (LiBr) were found to significantly enhance the diastereoselectivity in favor of the desired isomer. nih.gov It is proposed that additives like LiBr can influence the transition state by chelating to the substrate, thereby directing the approach of the nucleophile. nih.gov

Reaction Conditions: Operational parameters such as temperature, solvent, and the nature of the base are critical in controlling stereoselectivity. nih.gov Temperature, in particular, can determine whether a reaction is under kinetic or thermodynamic control. In the synthesis of 2,5-disubstituted morpholines, it was observed that conducting the reaction at room temperature resulted in a higher diastereomeric ratio (~3:1 cis:trans) compared to lower temperatures. nih.gov This suggests that at higher temperatures, a reversible retro-oxa-Michael reaction can occur, allowing the system to equilibrate and favor the more thermodynamically stable cis isomer. nih.gov The choice of solvent can also be critical; high dielectric solvents may favor one stereoisomer, while less polar solvents favor another, as seen in certain thiol-yne/–ene reactions. nih.gov

The following table summarizes the impact of various factors on the stereochemical outcome in morpholine (B109124) and related heterocyclic syntheses.

| Factor | Parameter Varied | System | Observed Effect on Stereoselectivity | Reference |

| Temperature | 0 °C vs. 25 °C | Intramolecular oxa-Michael for 2,5-substituted morpholines | Higher temperature favored the more thermodynamically stable cis isomer, increasing the d.r. from ~1.5:1 to ~3:1. | nih.gov |

| Catalyst/Ligand | Chiral Co(II)-based metalloradical catalysts with different ChenPhyrin ligands | Asymmetric radical bicyclization of 1,6-enynes | Judicious tuning of ligand substituents significantly improved yield (from 18% to 86%) and enantioselectivity (from 4% ee to 91% ee). | nih.gov |

| Additives | Addition of LiBr | Synthesis of Bedaquiline precursor | Reversed the d.r. from 0.91:1.0 to 2.0:1.0, favoring the desired RS,SR-isomer. | nih.gov |

| Solvent | Polar vs. Nonpolar | Isothiourea-catalyzed cycloaddition | MTBE provided significantly better yield and enantioselectivity compared to other polar and nonpolar solvents. | nih.gov |

| Base | Triethylamine (B128534) vs. N,N-diisopropylethylamine | Isothiourea-catalyzed cycloaddition | Use of triethylamine resulted in a significantly decreased yield without affecting enantioselectivity. | nih.gov |

Kinetic and Thermodynamic Considerations in Morpholinone Synthesis

The formation of this compound is governed by the principles of chemical kinetics and thermodynamics, which determine the reaction rate and the final product distribution, respectively. The interplay between these factors is crucial for optimizing the synthesis towards the desired, stable product.

Rate-Determining Steps and Reaction Kinetics

In the Ru-catalyzed oxidative cyclization of NH-free amino alcohols, the proposed mechanism involves the initial dehydrogenation of the alcohol to form an amino aldehyde intermediate. jchemlett.com This is followed by a rapid intramolecular condensation to produce a cyclic hemiaminal. jchemlett.comrsc.orged.ac.uk This hemiaminal intermediate is generally unstable but has been observed in solution during similar reactions. ed.ac.uk The final step is the dehydrogenation of the hemiaminal to yield the stable lactam (morpholinone) product. jchemlett.com

Kinetic studies on the decomposition of the parent morpholine ring have utilized computational methods to map potential energy surfaces and predict reaction pathways. acs.orgnih.gov Similar computational approaches could elucidate the reaction coordinates and identify the transition state with the highest energy barrier—the rate-determining step—in the synthesis of this compound.

Thermodynamic Stability of Intermediates and Products

Thermodynamics governs the relative stability of reactants, intermediates, transition states, and products, ultimately determining the position of equilibrium. wikipedia.org A reaction product is considered the thermodynamic product if it is the most stable species that can be formed, possessing the lowest Gibbs free energy. libretexts.orglibretexts.org

In the synthesis of morpholinones, the final lactam product is significantly more stable than the preceding intermediates, such as the amino aldehyde and the cyclic hemiaminal. rsc.orged.ac.uk The formation of the amide bond within the six-membered ring contributes to this stability. Experimental and computational studies on morpholine and its derivatives provide quantitative data on their thermodynamic stability. The standard molar enthalpy of formation (ΔfHₘ°) in the liquid phase at 298.15 K for the parent compound, morpholine, has been measured by combustion calorimetry. researchgate.net

| Compound | Formula | ΔfHₘ° (liquid, 298.15 K) | Reference |

| Morpholine | C₄H₉NO | -186.1 ± 1.1 kJ·mol⁻¹ | researchgate.net |

| N-Methylmorpholine | C₅H₁₁NO | -193.1 ± 1.2 kJ·mol⁻¹ | researchgate.net |

| N-Ethylmorpholine | C₆H₁₃NO | -222.9 ± 1.4 kJ·mol⁻¹ | researchgate.net |

These data indicate the inherent stability of the morpholine core. The stability of this compound will be influenced by the benzyl substituent at the C5 position and the carbonyl group at C3.

The distinction between kinetic and thermodynamic control is crucial when multiple products can be formed. wikipedia.org A reaction is under kinetic control if the product ratio is determined by the relative rates of formation of the products, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). libretexts.org It is under thermodynamic control if the reaction is reversible, allowing equilibrium to be established, which favors the most stable product. openstax.org Higher reaction temperatures often promote thermodynamic control by providing enough energy to overcome the activation barriers for both forward and reverse reactions, allowing the system to settle into its lowest energy state. libretexts.orgopenstax.org This principle is evident in the synthesis of substituted morpholines where higher temperatures favor the formation of the more stable cis diastereomer. nih.gov Therefore, to obtain this compound as the major product, reaction conditions must be chosen that favor its formation, which is typically the thermodynamically stable lactam product over transient intermediates.

Advanced Spectroscopic and Computational Characterization of R 5 Benzylmorpholin 3 One and Analogs

Spectroscopic Characterization Methods

Spectroscopic techniques provide empirical data on the molecular structure, connectivity, and functional groups of a compound by probing its interactions with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed. While specific experimental spectra for (R)-5-Benzylmorpholin-3-one are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and comparison with similar structures. sci-hub.se

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and morpholinone ring protons. The five protons of the monosubstituted benzene (B151609) ring are expected to appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (CH ₂-Ph) would likely resonate as a multiplet around δ 2.8-3.5 ppm, influenced by the adjacent chiral center. The protons of the morpholinone ring would appear as complex multiplets in the δ 3.0-4.5 ppm range, with their exact shifts and coupling constants depending on their diastereotopic relationship and the ring's conformation.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the lactam is expected to have a chemical shift in the δ 165-175 ppm range. The aromatic carbons of the benzyl (B1604629) group would appear between δ 125-140 ppm. The benzylic carbon and the carbons of the morpholinone ring are predicted to resonate in the aliphatic region of the spectrum, typically between δ 40-70 ppm. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbonyl (C=O) | --- | 165 - 175 |

| Aromatic C (quaternary) | --- | 135 - 140 |

| Aromatic CH | 7.2 - 7.4 | 125 - 130 |

| O-CH₂ (ring) | 4.0 - 4.5 | 65 - 75 |

| N-CH₂ (ring) | 3.2 - 3.8 | 45 - 55 |

| CH (chiral center) | 3.0 - 3.5 | 50 - 60 |

| Benzyl CH₂ | 2.8 - 3.5 | 35 - 45 |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. nih.gov For this compound (C₁₁H₁₃NO₂), the exact mass is 191.0946 u.

The fragmentation pattern observed in an MS/MS experiment provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. libretexts.orgyoutube.com Other significant fragments would likely arise from the cleavage of the morpholinone ring. miamioh.edulibretexts.org

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 191 | [M]⁺ | Molecular Ion |

| 100 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (often the base peak) |

Vibrational spectroscopy, including IR and FTIR, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically found in the 1650-1690 cm⁻¹ region. Other key absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic morpholinone and benzyl CH₂ groups (below 3000 cm⁻¹). The spectrum would also feature C=C stretching vibrations from the aromatic ring around 1450-1600 cm⁻¹, C-O-C stretching from the ether linkage in the morpholine (B109124) ring (around 1100 cm⁻¹), and C-N stretching. researchgate.netmdpi.com

Interactive Table: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3010 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1650 - 1690 | C=O Stretch | Lactam (Amide) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1050 - 1150 | C-O-C Stretch | Ether |

| 690 - 770 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those with conjugated systems or chromophores. For this compound, the primary chromophore is the benzene ring of the benzyl group.

The UV-Vis spectrum is expected to show a strong absorption band at shorter wavelengths (around 200-220 nm) and a weaker, structured band between 250-270 nm. This pattern is characteristic of monosubstituted benzene rings. For example, the related compound benzylamine (B48309) exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.com The exact position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.netrsc.org

Interactive Table: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~200 - 220 | π → π | Benzene Ring |

| ~250 - 270 | π → π (fine structure) | Benzene Ring |

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govmdpi.com It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

For a chiral compound like this compound, XRD is uniquely capable of determining the absolute configuration of the stereocenter without ambiguity. nih.gov By analyzing the anomalous dispersion of the X-rays, the absolute structure can be established, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov While a crystal structure for this compound is not currently available in public databases, this technique remains the gold standard for its complete and unambiguous solid-state structural elucidation. youtube.combondxray.org

Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental data, computational chemistry offers powerful tools for characterizing molecular properties. nih.govmdpi.com Quantum mechanics-based methods, such as Density Functional Theory (DFT), can be used to model the structure and predict the spectroscopic properties of this compound. nih.gov

Potential computational studies include:

Geometry Optimization: Calculating the lowest-energy three-dimensional conformation of the molecule, providing insights into the preferred orientation of the benzyl group relative to the morpholinone ring.

Spectroscopic Prediction: Simulating theoretical IR, NMR, and UV-Vis spectra. These calculated spectra can be used to aid in the assignment of experimental data. For instance, calculated vibrational frequencies can confirm assignments in an experimental IR spectrum, and calculated NMR chemical shifts can help resolve complex regions of the spectrum. mdpi.com

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the molecule over time, exploring its conformational flexibility in different solvent environments. mdpi.com

Electronic Property Analysis: Calculation of frontier molecular orbitals (HOMO/LUMO) can provide information about the molecule's reactivity and electronic properties. chapman.edu

These computational approaches provide a theoretical framework that complements and enhances the interpretation of experimental spectroscopic data, leading to a more complete and robust characterization of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For this compound and its analogs, DFT methods, particularly using hybrid functionals like B3LYP, are employed to predict geometries, vibrational spectra, and electronic properties. These calculations provide deep insights into the molecule's behavior at an atomic level, which is often difficult to probe experimentally.

Studies on analogous structures, such as benzyl(3-fluoro-4-morpholinophenyl)carbamate and 4-ethylmorpholine, have demonstrated the utility of the B3LYP method in conjunction with basis sets like 6-311++G(d,p) for obtaining accurate structural and spectroscopic data. These computational models serve as a predictive framework for understanding the intrinsic properties of the this compound scaffold.

The first step in most quantum chemical calculations is geometry optimization, which seeks to find the minimum energy arrangement of atoms on the potential energy surface. For a flexible molecule like this compound, this process also involves conformational analysis to identify the most stable three-dimensional structure.

The morpholine ring is known to exist preferentially in a chair conformation to minimize steric and torsional strain. Computational studies on morpholine and its derivatives confirm that chair conformers are significantly lower in energy than skew-boat conformers. For this compound, the benzyl substituent at the C5 position can adopt either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. Molecular docking analyses of related complex molecules containing morpholine rings show that the ring can adopt either a stable chair or a twisted half-chair conformation depending on its interactions within a binding site. The final predicted geometry for this compound would therefore be a chair conformation with the benzyl group in a pseudo-equatorial orientation.

DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, the table below presents optimized structural parameters for a related N-benzyl morpholine derivative, calculated using the B3LYP/6-311++G(d,p) method, to illustrate the typical output of such a calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N-C (morpholine) | 1.473 |

| Bond Length (Å) | C-O (morpholine) | 1.445 |

| Bond Length (Å) | N-C (benzyl) | 1.468 |

| Bond Angle (°) | C-N-C (morpholine) | 111.5 |

| Bond Angle (°) | C-O-C (morpholine) | 110.8 |

| Bond Angle (°) | C-N-C (benzyl) | 117.4 |

Data derived from calculations on Benzyl(3-fluoro-4-morpholinophenyl)carbamate.

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies)

Research Applications of R 5 Benzylmorpholin 3 One and Chiral Morpholine Scaffolds

Utilization as Chiral Building Blocks in Complex Organic Synthesis

Chiral building blocks are foundational to the efficient synthesis of enantiomerically pure molecules, particularly pharmaceuticals and other bioactive compounds. (R)-5-Benzylmorpholin-3-one and related chiral morpholine (B109124) structures serve as versatile starting materials, providing a reliable source of chirality that can be carried through multi-step synthetic sequences.

The morpholine ring is not merely a static component but can serve as a reactive intermediate for the construction of more elaborate, often fused or spirocyclic, heterocyclic systems. These advanced scaffolds are of great interest in drug discovery for their three-dimensional complexity and novel chemical space.

Researchers have developed synthetic strategies that use chiral morpholines as precursors to create novel fused heterocycles. One such approach involves a "heterocyclic merging" strategy, where stereochemically diverse chiral morpholines, derived from chiral amino alcohols, are fused to other heterocyclic nuclei, such as indazoles. nih.gov This methodology allows for the systematic creation of complex, polycyclic systems with precise control over both regiochemistry and stereochemistry. nih.gov

Another example is the synthesis of bis-morpholine spiroacetals. acs.org This work demonstrates a scalable, multi-step route that transforms a simple morpholine intermediate into a conformationally defined spirocyclic scaffold rich in sp³ centers, a desirable feature for drug candidates. acs.org Such strategies highlight the utility of the morpholine core as a foundational element for accessing advanced heterocyclic architectures.

| Precursor Type | Resulting Advanced System | Key Transformation |

| Chiral Amino Alcohols | Indazolo-morpholines | Smiles rearrangement and late-stage Michael addition |

| 2-Chloromethyl-substituted morpholine | Bis-morpholine Spiroacetals | Base-mediated dehydrochlorination and subsequent ring construction |

The most prominent application of chiral morpholines is in the synthesis of active pharmaceutical ingredients (APIs). The morpholine moiety is present in numerous approved drugs, where it often plays a critical role in binding to biological targets and conferring favorable pharmacokinetic properties.

A classic example is the antidepressant drug Reboxetine. The synthesis of (S,S)-Reboxetine, the active enantiomer, frequently employs a chiral morpholine precursor. nih.gov Synthetic routes have been designed that rely on the stereospecific elaboration of a pre-formed chiral hydroxymethylmorpholine intermediate to construct the final drug molecule, ensuring high enantiomeric purity. nih.govresearchgate.net

| Pharmaceutical Agent | Therapeutic Class | Role of Chiral Morpholine |

| Reboxetine | Norepinephrine (B1679862) Reuptake Inhibitor (Antidepressant) | Core scaffold providing the required stereochemistry for activity. nih.govnih.gov |

| Aprepitant | NK1 Receptor Antagonist (Antiemetic) | Key structural intermediate with multiple stereocenters. google.com |

In drug discovery, it is often necessary to synthesize a library of related compounds (analogs) to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. Chiral scaffolds like this compound are ideal for this purpose, as they allow for the retention of a core stereochemical element while enabling diversification at other positions.

For instance, in the development of novel norepinephrine reuptake inhibitors related to Reboxetine, a discovery program synthesized a number of substituted morpholine analogs. nih.gov By utilizing efficient synthetic routes that allowed for late-stage diversification, researchers could systematically modify different components of the molecule while retaining the core vicinal stereocenters of the morpholine ring. nih.gov This approach facilitated the development of SAR and led to the identification of novel derivatives with potent and selective activity. nih.gov The use of a common chiral scaffold ensures that all analogs share the same absolute stereochemistry, making the interpretation of biological data more straightforward.

Applications in Catalysis and Coordination Chemistry

Beyond their role as stoichiometric building blocks, chiral morpholine derivatives have also been explored for their potential in asymmetric catalysis, both as ligands for metal catalysts and as organocatalysts themselves.

The development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the product is a central goal of asymmetric catalysis. Chiral heterocycles are frequently incorporated into ligand designs. The nitrogen and oxygen atoms within the morpholine ring can act as coordination sites for a transition metal, while the stereocenters on the ring create a chiral environment around the metal center.

This principle has been successfully applied in asymmetric hydrogenation reactions, one of the most powerful methods for creating chiral molecules. nih.govrsc.org While a wide variety of chiral ligands are used, those incorporating N-heterocyclic motifs have proven effective. nih.govresearchgate.net For example, rhodium complexes bearing chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of unsaturated morpholines to produce enantiomerically enriched 2-substituted chiral morpholines. nih.govrsc.orgresearchgate.net The chiral ligand controls the facial selectivity of the hydrogenation, leading to high enantiomeric excess in the product. The development of such catalytic systems is crucial for the efficient, atom-economical production of chiral intermediates. researchgate.net

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful field in synthesis. Chiral amines are among the most common classes of organocatalysts, often operating through the formation of enamine or iminium ion intermediates.

While pyrrolidine-based catalysts (like proline) are highly popular and reactive, morpholine derivatives have also been investigated as organocatalysts. nih.gov The secondary amine of the morpholine ring can react with aldehydes or ketones to form enamines. However, the reactivity of morpholine-derived enamines is generally lower than their pyrrolidine (B122466) counterparts. This reduced reactivity is attributed to the electronic effect of the ring oxygen and the more pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the resulting enamine. nih.gov Despite this, researchers have successfully designed and synthesized novel β-morpholine amino acid organocatalysts that can effectively promote reactions like the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and high stereoselectivity. nih.gov This demonstrates that with appropriate design, the morpholine scaffold can be successfully employed in the challenging field of organocatalysis.

Investigation of Weak Interaction Catalysis via N-H Moieties

While direct studies on this compound's role in weak interaction catalysis are not extensively documented, the principles of organocatalysis suggest the potential involvement of its N-H moiety in mediating chemical transformations through non-covalent interactions. In many organocatalytic systems, N-H groups can act as hydrogen-bond donors, activating substrates and controlling stereoselectivity. nih.govmdpi.com These non-covalent interactions, including hydrogen bonding and π-stacking, are crucial in stabilizing transition states and directing the stereochemical outcome of a reaction. nih.govresearchgate.net The N-H moiety within the morpholine ring of this compound could, in theory, participate in such weak interactions, influencing the catalytic cycle of a reaction. The balance of favorable and unfavorable non-covalent interactions in the transition state is often what determines the stereoselectivity of an organocatalytic reaction. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Morpholine-Based Compounds

Identification of Key Structural Features for Biological Interaction

Structure-activity relationship (SAR) studies on various morpholine-based compounds have highlighted several key structural features that are crucial for their biological activity. The morpholine ring itself is considered a versatile scaffold that can enhance the biological activity of a molecule. researchgate.net For instance, in a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles, the substitution pattern on the phenyl ring of the benzylamino moiety significantly influences antiproliferative activity. The presence of an electron-withdrawing group like chlorine at the para-position of the phenyl ring was found to enhance activity. nih.gov

In the context of indanone derivatives as acetylcholinesterase inhibitors, the replacement of a 2-isoindoline moiety with an indanone moiety did not lead to a major loss in potency, indicating the importance of a rigid, hydrophobic group at that position. nih.gov Furthermore, studies on cinnoline (B1195905) derivatives revealed that substitutions on the arylpiperazine moiety can impact antifungal activity. mdpi.com For benzoxazole (B165842) derivatives, substitutions on the phenyl ring were found to influence cytotoxicity. nih.gov These examples underscore the importance of the nature and position of substituents on the aromatic rings attached to the core scaffold in determining biological interactions.

Evaluation of Enantiomeric Purity and its Impact on Research Activity

The enantiomeric purity of chiral compounds is a critical factor in their biological activity. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.govnih.gov The biological activity of a racemic mixture often resides predominantly in one of the enantiomers. nih.govnih.gov This stereoselectivity arises from the fact that biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov

In the development of research probes and therapeutic agents, the use of enantiomerically pure compounds is crucial for obtaining accurate and reproducible results. The presence of a less active or inactive enantiomer can lead to an underestimation of the potency of the active enantiomer and can introduce off-target effects. nih.gov For example, in a study of the β2-adrenoceptor agonist formoterol, the (R;R)-enantiomer was found to be the most potent, and the observed potencies of the other isomers were highly dependent on their enantiomeric purity. nih.gov This highlights the necessity of high enantiomeric purity for the accurate evaluation of the biological activity of chiral morpholine derivatives in research settings. The differential activity of enantiomers is also evident in the antimalarial activity of 3-Br-acivicin isomers, where only the (5S, αS) isomers showed significant activity, suggesting a stereoselective uptake mechanism. mdpi.com

Exploration of Bioactive Analogues for Research Probes

Research into Dopamine (B1211576) D4 Receptor Antagonists (e.g., ML398)

The dopamine D4 receptor is a target of interest for the treatment of several neurological and psychiatric disorders. nih.govpatsnap.com Research in this area has led to the discovery of potent and selective D4 receptor antagonists. One such compound, ML398, is a chiral morpholine-based antagonist with high affinity and selectivity for the D4 receptor. The development of ML398 involved SAR studies that identified a 4-chlorobenzyl moiety as being optimal for activity.

The antagonist activity of these compounds is crucial for their potential therapeutic applications. D4 receptor antagonists work by binding to and blocking the action of dopamine at these receptors, thereby modulating downstream signaling pathways. patsnap.com The crystal structure of the D4 receptor has provided insights into the binding of subtype-selective ligands, which can aid in the design of new and more effective antagonists. elifesciences.org The discovery of compounds like ML398 provides valuable tools for studying the function of dopamine D4 receptors in the central nervous system. nih.gov

Below is a table summarizing the in vitro activity of selected dopamine D4 receptor antagonists.

| Compound | D4R pKi | D2R/D4R Selectivity | D3R/D4R Selectivity | Functional Activity | Reference |

| 6 | 8.54 | 380 | 457 | Partial Agonist (Gi), Antagonist (β-arrestin) | acs.org |

| 24 | - | 8318 | 3715 | Antagonist | acs.org |

| 8 | - | - | - | Antagonist (Gi, β-arrestin) | mdpi.com |

| PD 89211 | 8.43 | >800 | - | Antagonist | nih.gov |

Development of Benzylmorpholine Tetraoxane (B8471865) Analogues as Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for the development of new antimalarial agents. thieme-connect.comnih.gov 1,2,4,5-tetraoxanes have emerged as a promising class of compounds with significant antimalarial activity. thieme-connect.comnih.gov The development of hybrid molecules incorporating the tetraoxane scaffold with other pharmacophores is a strategy to enhance efficacy and overcome resistance. nih.gov

One such approach involves the synthesis of benzylmorpholine tetraoxane analogues. A series of dispiro-1,2,4,5-tetraoxane-benzylamine and aryl carboxamide hybrids were investigated for their antimalarial activity. Among these, the compound N205, which features a benzylmorpholine moiety, demonstrated potent in vitro activity against the 3D7 strain of P. falciparum with an IC50 value of 1.3 nM. researchgate.net In vivo studies with the mesylate salt of N205 in mice infected with P. berghei showed a 99.30% suppression of parasitemia at a dose of 30 mg/kg. researchgate.net

The antimalarial activity of various tetraoxane derivatives is summarized in the table below.

| Compound Class | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy | Reference |

| N-Benzoyl Piperidine Tetraoxanes | 6.35 - 44.65 nM (P. falciparum 3D7) | - | - | nih.govacs.org |

| N205 (Benzylmorpholine Tetraoxane) | 1.3 nM (P. falciparum 3D7) | P. berghei infected mice | 99.30% suppression at 30 mg/kg | researchgate.net |

| Spiro[piperidine-4,3′-tetraoxanes] | 0.30 - 0.70 µM (P. falciparum D6 & W2) | - | - | researchgate.net |

Molecular docking studies suggest that these tetraoxane derivatives may exert their antimalarial effect by binding to the active site of the falcipain-2 enzyme. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for R 5 Benzylmorpholin 3 One

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of enantiomerically pure compounds like (R)-5-benzylmorpholin-3-one traditionally involves methods that can be resource-intensive and generate significant waste. The future of its production lies in the adoption of green chemistry principles, which aim to reduce the environmental impact of chemical processes. unibo.itmdpi.com Research is increasingly focused on developing sustainable synthetic routes that are both economically viable and environmentally benign.

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to dramatically reduced reaction times (from hours to minutes), increased yields, and higher purity products. mdpi.com It is an energy-efficient alternative to conventional heating methods. mdpi.com

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Future synthetic protocols will prioritize the use of water, supercritical fluids, or biodegradable solvents derived from renewable feedstocks to minimize environmental harm. nih.gov

Catalysis: The development and use of recyclable catalysts, such as metal-based or organocatalysts, are central to green synthesis. mdpi.com These catalysts can improve atom economy by enabling more efficient reactions and can be recovered and reused, reducing waste and cost. mdpi.com For instance, the synthesis of N-heterocycles, a class of compounds that includes morpholinones, has benefited from green catalytic methods that prevent hazardous waste. mdpi.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This minimizes the generation of byproducts and waste. mdpi.com

Table 1: Key Green Chemistry Principles in Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Designing synthetic pathways that minimize byproduct formation. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Creating final products that are effective but have minimal toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, ionic liquids, or bio-solvents. |

| Design for Energy Efficiency | Using methods like microwave-assisted synthesis to reduce energy consumption. mdpi.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where feasible. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones for their efficiency and reusability. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the synthesis of complex molecules like this compound. nih.govmdpi.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways from scratch. nih.govgcande.org

Future applications in this area include:

Reaction Condition Optimization: ML models can predict how changes in solvent, temperature, catalyst, or reagents will affect the yield and enantioselectivity of a reaction. This accelerates the optimization process and reduces the need for extensive, iterative laboratory experiments. gcande.org

Predictive Modeling for Chirality: A significant challenge in chiral synthesis is predicting enantioselectivity. Neural networks are being developed that can accurately predict the stereochemical outcome of asymmetric reactions, guiding the choice of chiral catalysts and conditions to favor the desired (R)-enantiomer. chemistryworld.com

Table 2: Impact of AI/ML on Chiral Synthesis

| AI/ML Application | Function | Advantage for this compound |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic routes by working backward from the target molecule. mdpi.com | Identifies novel, efficient, and potentially greener synthetic pathways. |

| Forward Reaction Prediction | Predicts the products and yields of a given set of reactants and conditions. nih.gov | Reduces failed experiments and accelerates discovery of successful reaction parameters. |

| Reaction Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures for a desired outcome. mdpi.com | Maximizes yield and enantiomeric purity while minimizing resource use. |

| Enantioselectivity Prediction | Forecasts the ratio of enantiomers produced in a chiral reaction. chemistryworld.com | Enables the in silico screening of catalysts and conditions for high enantiopurity. |

Exploration of Novel Biocatalytic Pathways for Enantioselective Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly route to enantiomerically pure compounds. For the synthesis of chiral morpholines, enzymes provide unparalleled stereoselectivity under mild reaction conditions (e.g., neutral pH and room temperature).

A promising avenue of research is the use of imine reductases (IREDs). A recent study demonstrated the successful development of a biocatalytic process using an IRED for the large-scale synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a structurally related compound. digitellinc.com The process, which started from an acetophenone (B1666503) derivative, achieved high yield and exceptional enantioselectivity, producing over 180 kg of the target intermediate. digitellinc.com

Future research will likely focus on:

Enzyme Screening and Engineering: Identifying and screening new enzymes from natural sources or engineering existing ones to have specific activity towards the precursors of this compound.

Process Optimization: Developing scalable and continuous-flow processes that utilize these biocatalysts for industrial-scale production.

Chemoenzymatic Synthesis: Combining enzymatic steps with traditional chemical reactions to create more efficient and versatile synthetic routes. unibo.it

Advanced Materials Research Incorporating Chiral Morpholinone Units

Chirality is a critical property in materials science, influencing how materials interact with light and electrons. youtube.com The incorporation of chiral units like this compound into polymers and other materials can impart unique optical and electronic properties. youtube.com

Emerging research directions include:

Chiral Organic Semiconductors: Integrating chiral morpholinone scaffolds into carbon-based semiconductor materials. youtube.com Chirality can influence the molecular packing and electronic structure of these materials, which is crucial for applications in flexible displays, printable solar cells, and advanced sensors. youtube.com

Spintronics: Utilizing chiral materials to control the spin of electrons. This emerging field, known as "chiral-induced spin selectivity" (CISS), could lead to next-generation computational and data storage technologies that are more efficient than current electronics. youtube.com

Chiral Metamaterials: Designing materials with structural chirality that can manipulate light in novel ways. Incorporating molecularly chiral units could provide a new level of control over the properties of these materials, with potential applications in optics and telecommunications.

High-Throughput Screening and Discovery of New Research Applications for Chiral Morpholinone Scaffolds

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity or material property. theanalyticalscientist.comrsc.org This technology is crucial for unlocking the full potential of the chiral morpholinone scaffold. Because enantiomers can have vastly different biological effects, it is essential to screen them as individual, pure molecules rather than as mixtures. theanalyticalscientist.com

Future research will leverage HTS to:

Identify New Biological Targets: Screening libraries of this compound derivatives against a wide range of biological targets (e.g., enzymes, receptors) to discover novel therapeutic applications. theanalyticalscientist.comrsc.org For example, benzylmorpholine analogues have been synthesized and profiled for their potential as antimalarial agents. nih.gov

Accelerate Drug Discovery: Using automated, miniaturized synthesis and screening platforms to rapidly generate and test new derivatives. rsc.org This "on-the-fly" synthesis approach can accelerate the hit-to-lead process in drug discovery and reduce the environmental footprint of research. rsc.org

Develop Novel Materials: Employing HTS to screen morpholinone-containing polymers or composites for desired properties, such as conductivity, fluorescence, or catalytic activity. 3D porous scaffolds are being developed as HTS platforms for more accurate screening in environments that mimic human tissues. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-3-(4-(Trifluoromethyl)phenyl)morpholine |

| Cyanuric chloride |

| N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one |

| 2,5-bis(aminomethyl)furan |

| 2-Aminomethylpiperidine |

| Flecainide acetate |

Q & A

Q. What are the recommended synthetic routes for (R)-5-Benzylmorpholin-3-one, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : A common approach involves chiral resolution or asymmetric synthesis. For example, benzyl-protected morpholinone derivatives (e.g., 4-Benzylmorpholine-3-carboxylic acid derivatives in ) are synthesized via ring-opening/cyclization reactions using chiral catalysts. To ensure enantiomeric purity, employ chiral HPLC with columns validated for morpholinone analogs (e.g., columns used for (3R,4R)-1-Benzyl-3,4-pyrrolidindiol in ). Purity thresholds >97% (HPLC) are critical for reproducible results, as seen in catalog specifications for similar compounds .

Q. How should researchers characterize the stereochemistry of this compound?

- Methodological Answer : Combine X-ray crystallography and NMR spectroscopy. X-ray structures of related compounds (e.g., (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydrofuran derivatives in ) confirm absolute configuration. For NMR, compare coupling constants and NOE effects with established data for benzyl-substituted morpholinones. For example, the 3J coupling constants in the morpholinone ring (analogous to ’s oxazolidinone derivatives) can differentiate stereoisomers.

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–230 nm) calibrated against certified reference standards. Similar methods are applied to benzyl-containing heterocycles like 4-Benzyl-2-morpholinecarboxylic acid hydrochloride ( ), where purity is assessed via area normalization. Validate methods using spiked samples to ensure recovery rates >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of experimental conditions. For instance, variations in solvent systems (e.g., DMSO vs. aqueous buffers) or assay protocols (e.g., cell-line specificity) may explain discrepancies. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays), as demonstrated in studies on morpholinylphenylcarbamates ( ). Additionally, apply statistical tools like ANOVA to isolate confounding variables .

Q. What strategies optimize the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. For pH-sensitive degradation (common in morpholinones), formulate the compound in lyophilized form or use cyclodextrin encapsulation. Stability data for analogs like 5-Benzyloxytryptamine hydrochloride ( ) suggest that nitrogen purging and light-sensitive storage improve shelf life.

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinases or GPCRs). Compare binding poses of this compound to its enantiomer or analogs like benzylhexadecyldimethyl ammonium salts ( ). Free energy perturbation (FEP) calculations can predict substituent effects on binding affinity. Validate predictions with SPR or ITC binding assays .

Data Contradiction & Validation

Q. Why do NMR spectra of this compound vary between synthetic batches, and how can this be mitigated?

- Methodological Answer : Batch-to-batch variations may arise from residual solvents or diastereomeric impurities. Implement strict drying protocols (e.g., high-vacuum drying for >24 hours) and use deuterated solvents (e.g., DMSO-d6) for NMR. Compare spectra with literature data for structurally related compounds, such as (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol ( ), to identify anomalous peaks .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer : Recalibrate computational models using experimental data. For example, if logP predictions (e.g., from ChemAxon) deviate from measured HPLC logP values, adjust atomic contribution parameters. Cross-reference with databases for morpholinone derivatives (e.g., CAS 55444-68-3 in ) to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.